molecular formula C21H21N3O4 B5497179 1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone

1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone

Cat. No. B5497179
M. Wt: 379.4 g/mol
InChI Key: SXEZDRUULURDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone selectively binds to and blocks the activity of mGluR5, which is a G protein-coupled receptor that modulates the release of glutamate, a major neurotransmitter in the brain. By inhibiting the activity of mGluR5, 1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone reduces the excitatory signaling mediated by glutamate, which can have various effects on neuronal function and behavior.
Biochemical and Physiological Effects:
1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone has been shown to have various biochemical and physiological effects, depending on the specific system or tissue being studied. In the brain, it has been shown to reduce the levels of several neurotransmitters, including glutamate, dopamine, and serotonin. It has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and GABA receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone in lab experiments is its selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other glutamate receptors. This can be particularly useful in studying the role of mGluR5 in various physiological and pathological processes. However, one limitation of using 1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone is its relatively low potency, which can require higher concentrations to achieve significant effects.

Future Directions

There are several potential future directions for research on 1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone and its therapeutic applications. One area of interest is its potential use in treating addiction, particularly to drugs of abuse such as cocaine and methamphetamine. Another area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to better understand the mechanisms underlying the effects of 1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone and to develop more potent and selective mGluR5 antagonists for therapeutic use.

Synthesis Methods

1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone can be synthesized through a multi-step process starting with 2-naphthol, which is converted to 6-methoxy-2-naphthaldehyde. This aldehyde is then reacted with morpholine and subsequently with 1-(5-amino-1H-pyrazol-3-yl)ethanone to form the final product, 1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone.

Scientific Research Applications

1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in several neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

1-[5-[2-(6-methoxynaphthalen-2-yl)morpholine-4-carbonyl]-1H-pyrazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13(25)18-11-19(23-22-18)21(26)24-7-8-28-20(12-24)16-4-3-15-10-17(27-2)6-5-14(15)9-16/h3-6,9-11,20H,7-8,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEZDRUULURDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC(=C1)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-[2-(6-methoxynaphthalen-2-yl)morpholine-4-carbonyl]-1H-pyrazol-3-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.